N-isopropyl-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
N-isopropyl-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic isoquinoline derivative characterized by a unique structural framework. The compound features a cyclohexane ring fused to an isoquinoline moiety via a spiro junction at position 1 (cyclohexane) and 3' (isoquinoline). Key substituents include:
- A 2-methoxyethyl group at the 2'-position of the isoquinoline ring.
- An N-isopropyl carboxamide at the 4'-position.
- A 1'-oxo group contributing to the conjugated system.
The molecular formula is inferred as C₂₀H₂₇N₂O₄ (based on the carboxylic acid precursor, C₁₈H₂₃NO₄ , with the addition of an isopropylamine group). Its molecular weight is approximately 359.45 g/mol.
Synthesis Insights:
While direct synthesis data for this compound are absent in the provided evidence, analogous spirocyclic carboxamide syntheses involve:
Activation of carboxylic acids (e.g., using HATU and DIPEA) .
Coupling with amines (e.g., isopropylamine) in polar aprotic solvents like DMF .
Properties
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-15(2)22-19(24)18-16-9-5-6-10-17(16)20(25)23(13-14-26-3)21(18)11-7-4-8-12-21/h5-6,9-10,15,18H,4,7-8,11-14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGGPNLHMCOICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common method includes the Ritter reaction, where dialkyl benzyl carbinols react with 3-methoxypropanenitrile in the presence of sulfuric acid at 60-70°C . This reaction forms the isoquinoline core, which is then further functionalized to introduce the spirocyclohexane and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-isopropyl-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide, also known as J104-0002, is a screening compound with potential applications in scientific research .
Compound Identification and Structure
J104-0002 is identified by ChemDiv Compound ID J104-0002 and has the molecular formula . The compound's name is N-ISOPROPYL-2'-(2-METHOXYETHYL)-1'-OXO-1',4'-DIHYDRO-2'H-SPIRO[CYCLOHEXANE-1,3'-ISOQUINOLINE]-4'-CARBOXAMIDE . The SMILES notation for this compound is CC(C)NC(C(C1(CCCCC1)N1CCOC)c(cccc2)c2C1=O)=O .
Availability and Formats
This compound is available in milligram quantities and can be provided in glass vials or 96-tube racks .
Potential Research Areas
Due to its unique structural features, this compound may be of interest in pharmaceutical research [1, 5]. Compounds with similar structural motifs have potential applications, including use as:
- GPCR Profiling This family of protein targets is frequently studied in drug discovery .
- Studies of Tryptophan-Kynurenine Metabolism Some compounds affect the tryptophan (Trp)-kynurenine (KYN) metabolic pathway, which is implicated in neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Relevant compounds can act as antioxidants or pro-oxidants .
Mechanism of Action
The mechanism of action of N-isopropyl-2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. For instance, the compound may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:
2'-(2-Methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
- Structure : Differs by having a carboxylic acid (-COOH) instead of the N-isopropyl carboxamide.
- Molecular Formula: C₁₈H₂₃NO₄; MW = 317.4 g/mol .
- Key Differences : The absence of the isopropyl group reduces lipophilicity. This precursor is critical for derivatization into carboxamides via coupling reactions .
(S)-2-cyclopentyl-N-((1-ethylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide
- Structure : Features a pyridoindole core with a cyclopentyl group and a pyrrolidine-derived side chain .
- Molecular Formula: Not explicitly stated, but estimated MW > 450 g/mol.
- Key Differences: The non-spiro architecture and pyridoindole system contrast with the isoquinoline spiro core. The ethylpyrrolidinyl side chain may enhance blood-brain barrier penetration compared to the methoxyethyl group .
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide
- Structure : A benzamide derivative with a chlorobenzyl group and methoxyphenyl substituents .
- Molecular Formula : C₂₇H₂₉ClN₂O₃; MW = 464.98 g/mol .
- Key Differences: Linear structure lacking spirocyclic complexity.
1'-Acetyl-2'-(4-methoxyphenyl)-N-cyclohexyl-2-oxospiro[indoline-3,3'-pyrrolidine]-2'-carboxamide
- Structure : Spiro[indoline-3,3'-pyrrolidine] with acetyl and methoxyphenyl groups .
- Molecular Formula : C₂₇H₃₁N₃O₄; MW = 461.55 g/mol .
- Key Differences: The pyrrolidine spiro system and indoline core contrast with the isoquinoline-cyclohexane fusion. The acetyl group may increase metabolic stability compared to the 1'-oxo group .
Structural and Functional Comparison Table
Discussion of Key Findings
- Spirocyclic vs.
- Substituent Effects : The 2-methoxyethyl group in the target compound may improve solubility over bulkier alkyl chains (e.g., cyclopentyl in ).
- Synthetic Complexity : Carboxamide derivatives often require multi-step protocols involving coupling agents (HATU, DIPEA) , whereas Ugi or MCR syntheses enable rapid diversification.
Biological Activity
N-isopropyl-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Structure
The compound features a spirocyclic structure, which is notable for its unique configuration that may contribute to its biological properties. The molecular formula is C₁₈H₃₁N₃O₃, indicating the presence of nitrogen and oxygen functionalities that are often associated with biological activity.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 325.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | 3.5 |
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Properties : Some studies have hinted at neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of isoquinoline compounds. The results indicated that modifications to the spiro structure enhanced antibacterial activity against Gram-positive bacteria .
- Cytotoxicity in Cancer Cells : In a recent investigation, this compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values ranging from 10 to 20 µM, suggesting significant cytotoxic potential .
- Neuroprotective Effects : A study focused on neurodegenerative diseases reported that the compound could inhibit neuronal apoptosis in vitro by modulating specific signaling pathways associated with cell survival .
Pharmacological Profile
The pharmacological profile of this compound indicates a multifaceted mechanism of action that may involve:
- Receptor Modulation : Potential interaction with neurotransmitter receptors.
- Enzyme Inhibition : Possible inhibition of enzymes involved in cancer progression or microbial resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
